2,8-Diazaspiro[4.5]decane dihydrochloride
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Overview
Description
2,8-Diazaspiro[4.5]decane dihydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. The presence of nitrogen atoms in the spiro structure imparts unique chemical and biological properties to this compound, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane dihydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound . The reaction conditions often involve the use of solvents such as methanol and catalysts like lithium aluminum hydride or Raney nickel to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the spiro structure can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2,8-Diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets such as kinases. For instance, it inhibits the activity of receptor interaction protein kinase 1 (RIPK1) by binding to its active site, thereby blocking the necroptosis pathway . This inhibition can prevent cell death and inflammation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound is a derivative of 2,8-Diazaspiro[4.5]decane and has been studied for its inhibitory activity against RIPK1.
8-Oxa-2-azaspiro[4.5]decane: Another spiro compound with a similar structure but containing an oxygen atom in the ring.
Uniqueness
2,8-Diazaspiro[4.5]decane dihydrochloride is unique due to its specific spiro structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-4-9-5-2-8(1)3-6-10-7-8;;/h9-10H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUVCHKSESBHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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